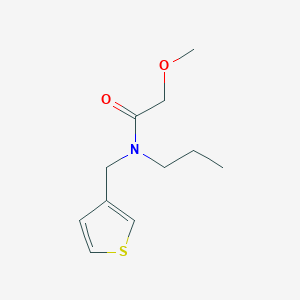

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is commonly referred to as MPTA and is known for its ability to modulate the activity of certain receptors in the brain, which makes it a promising candidate for the development of new drugs.

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

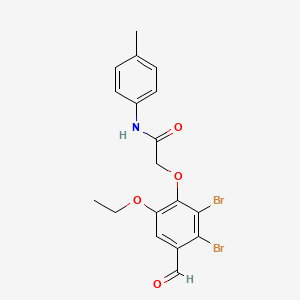

Research on chloroacetamide herbicides, including compounds such as acetochlor and metolachlor, has provided insights into their metabolism by human and rat liver microsomes. Studies demonstrate that these compounds undergo complex metabolic pathways leading to various metabolites, some of which may have carcinogenic potential. The metabolism involves the formation of specific acetamide derivatives, indicating the significance of understanding these pathways for assessing potential health impacts and environmental persistence of chloroacetamide herbicides. Such research underlines the importance of studying the metabolism and environmental interactions of related acetamide compounds, including 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide, to understand their behavior and effects in biological systems and the environment (Coleman et al., 2000).

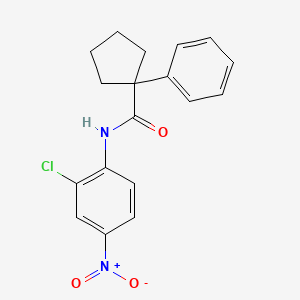

Catalytic Hydrogenation for Green Synthesis

In the context of green chemistry, research into the catalytic hydrogenation of acetamide derivatives for the synthesis of important intermediates, such as N-(3-Amino-4-methoxyphenyl)acetamide, highlights the potential for environmentally friendly production methods for chemicals related to 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide. These studies suggest avenues for the synthesis of valuable chemical intermediates using less harmful reagents and processes, aligning with sustainability goals in chemical manufacturing (Zhang Qun-feng, 2008).

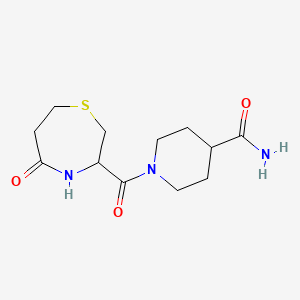

Soil Interaction and Herbicidal Activity

Research on the interaction of chloroacetamide herbicides with soil and their effects on agricultural crops provides a basis for understanding how related compounds, such as 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide, might interact with environmental matrices. These studies explore the adsorption, mobility, and efficacy of these herbicides in relation to soil properties, offering insights into how chemical structure influences environmental behavior and potential agricultural applications (Banks & Robinson, 1986).

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Compounds with similar structures, such as indole derivatives, are known to interact with their targets and cause changes that result in various biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities .

特性

IUPAC Name |

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-3-5-12(11(13)8-14-2)7-10-4-6-15-9-10/h4,6,9H,3,5,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTGYEKXKVLOKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1=CSC=C1)C(=O)COC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2383814.png)

![methyl 3-(2-chloro-6-fluorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2383818.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2383822.png)

![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![2-Cyclopentyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2383831.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)